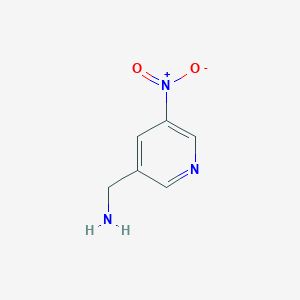

(5-Nitropyridin-3-YL)methanamine

Description

The exact mass of the compound this compound is 153.053826475 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-nitropyridin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-2-5-1-6(9(10)11)4-8-3-5/h1,3-4H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIIYQZQRGUFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307914 | |

| Record name | 5-Nitro-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-40-1 | |

| Record name | 5-Nitro-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060804-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Nitrogen Containing Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these scaffolds. openmedicinalchemistryjournal.comnih.govresearchgate.net The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a particularly prevalent motif. The introduction of substituents, such as a nitro (NO2) group and a methanamine (CH2NH2) group, as seen in (5-Nitropyridin-3-YL)methanamine, dramatically influences the molecule's electronic properties and reactivity, opening up diverse avenues for chemical transformations.

The presence of the electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. Conversely, the aminomethyl group is an activating, ortho-para directing group. This juxtaposition of electronic effects makes this compound a valuable intermediate for creating a wide array of substituted pyridine derivatives. nih.gov These derivatives are of significant interest in the development of new materials and potential therapeutic agents. The ability of such compounds to act as ligands for metal complexes also expands their utility in catalysis and materials science.

Overview of Scholarly Research Trajectories for the Compound

Established Synthetic Pathways and Chemical Transformations

Traditional synthetic approaches to compounds like this compound often rely on robust, multi-step protocols. These methods involve the sequential functionalization of pyridine-based scaffolds, leveraging well-understood chemical reactions to build the target molecule piece by piece.

Multi-Step Synthesis Protocols

The construction of functionalized nitropyridines typically involves a sequence of reactions, starting from commercially available or readily prepared pyridine derivatives. researchgate.netbohrium.com A common strategy begins with the nitration of a suitable pyridine precursor, followed by a series of transformations to introduce the required aminomethyl group. For instance, the synthesis of related precursors like 1-methyl-3,5-dinitro-2-pyridone starts from pyridine, which is first converted to N-methylpyridinium salt. This is followed by oxidation to form 1-methyl-2-pyridone, which is then subjected to nitration with fuming nitric acid and sulfuric acid to yield the dinitropyridone precursor. nih.gov Such multi-step sequences, while often lengthy, allow for precise control over the introduction of functional groups at each stage. scribd.comsyrris.jp

| Step | Starting Material | Reagents | Product | Description |

|---|---|---|---|---|

| 1 | Pyridine | Dimethyl sulfate | N-methylpyridinium salt | N-methylation of the pyridine ring. |

| 2 | N-methylpyridinium salt | Potassium ferricyanide, NaOH | 1-methyl-2-pyridone | One-pot oxidation to the corresponding pyridone. |

| 3 | 1-methyl-2-pyridone | Fuming HNO₃, H₂SO₄ | 1-methyl-3,5-dinitro-2-pyridone | Nitration of the pyridone ring. |

Strategic Use of Nucleophilic Substitution Reactions for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocyclic rings like pyridine. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, particularly at the positions ortho (2,6) and para (4) to the nitrogen. youtube.comquimicaorganica.org While the meta (3,5) positions are less reactive, the presence of a strong electron-withdrawing group, such as a nitro group, can activate the ring for substitution.

In the synthesis of precursors, a common strategy involves the displacement of a halide leaving group. For example, 2-chloro-5-nitropyridine (B43025) is a versatile starting material that readily undergoes nucleophilic substitution with various amines to introduce nitrogen-based functionalities. researchgate.netnih.govresearchgate.net The reactivity order for halide leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is evidence for a mechanism where the rate-determining step is the initial addition of the nucleophile. nih.gov The choice of solvent, base, and temperature are critical parameters that control the outcome and selectivity of these reactions. rsc.org

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Methylamine | Acetonitrile, 50 °C | (Methylamino)nitropyridine | researchgate.net |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-(Piperidin-1-yl)-N-methylpyridinium | nih.gov |

| 2-Chloropyridine | Sodium methoxide | Not specified | 2-Methoxypyridine | youtube.com |

| Pentafluoropyridine | Hydroxybenzaldehydes | Basic conditions | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

Catalytic Hydrogenation for Nitro Group Reduction in Precursors

The reduction of a nitro group to a primary amine is a crucial transformation in the synthesis of many bioactive molecules, including the final step to obtain an amino-substituted pyridine from a nitro-precursor. ionike.com Catalytic hydrogenation is a widely used method for this purpose due to its high efficiency and chemoselectivity. This method typically employs hydrogen gas and a metal catalyst.

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and rhodium-based catalysts. rsc.orgnih.govgoogle.com These catalysts facilitate the reduction of the nitro group under relatively mild conditions, often preserving other reducible functional groups within the molecule. ionike.com For instance, the selective hydrogenation of nitroarenes can be achieved in the presence of other reducible groups like aldehydes or nitriles. ionike.comnih.gov The choice of catalyst, solvent, temperature, and pressure can be optimized to maximize the yield and selectivity of the desired amine product. mdpi.com Electrocatalytic hydrogenation using catalysts like carbon-supported rhodium has also emerged as an effective method that operates at ambient temperature and pressure. nih.gov

| Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Palladium on Nickel Oxide (Pd/NiO) | Nitrobenzenes | High activity and selectivity under ambient conditions. | ionike.com |

| Rhodium on Carbon (Rh/C) | Pyridine | Quantitative conversion via electrocatalytic hydrogenation. | nih.gov |

| Raney Nickel/Cobalt | Cyanopyridyl derivatives | Effective for nitrile hydrogenation to primary amines. | google.com |

| Atomically Dispersed Pd | Nitriles | High selectivity for primary or secondary amines depending on Pd species. | nih.gov |

Contemporary Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. In this context, one-pot reactions and microwave-assisted techniques have become powerful tools for the synthesis of complex molecules like this compound.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses, often involving multicomponent reactions (MCRs), combine multiple reaction steps into a single operation without isolating intermediates. ias.ac.in This approach significantly improves efficiency by reducing reaction time, solvent usage, and purification steps. researchgate.net The synthesis of highly substituted pyridine derivatives can be achieved through one-pot, three-component reactions of aldehydes, active methylene (B1212753) compounds (like malononitrile), and a nitrogen source. ias.ac.inresearchgate.net

For example, simply heating an ethanolic solution of an aldehyde, a thiol, and malononitrile (B47326) in the presence of a nanocrystalline MgO catalyst can provide highly substituted 2-amino-6-sulfanylpyridines in good yields. ias.ac.in While a direct one-pot synthesis for this compound may not be explicitly documented, the principles of MCRs are applicable. A hypothetical one-pot strategy could involve the condensation of appropriate precursors to form the substituted pyridine ring in a single, efficient step. Another related strategy is the sequential one-pot process, such as the reduction of an aminonaphthoquinone, followed by in-situ amide coupling and subsequent oxidation to yield the final amidonaphthoquinone, which avoids a lengthy multi-step process. nih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. nih.govijpsjournal.com The use of microwave irradiation can facilitate reactions that are otherwise slow or require harsh conditions.

This technique has been successfully applied to the synthesis of nitropyridine derivatives. For instance, the condensation of N-carbamate amino carbonyl derivatives with 1-methyl-3,5-dinitro-2-pyridone under microwave irradiation provides a straightforward route to novel (5-nitropyridin-3-yl)alkyl carbamates. epa.gov Similarly, the microwave-assisted condensation of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia (B1221849) is a highly efficient method for synthesizing nitro-substituted tetrahydropyridoazepines. researchgate.net These examples demonstrate the power of microwave technology to accelerate the synthesis of complex heterocyclic scaffolds, reducing reaction times from hours to mere minutes. ijpsjournal.com

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Synthesis of 5-aminopyrazolone | 4 hours, 80% yield | 2 minutes, 88% yield | Drastic time reduction, improved yield. | ijpsjournal.com |

| Cyclocondensation for pyrazoles | Lengthy process, moderate yields | 4 minutes, 82-96% yields | Rapid reaction, high yields. | ijpsjournal.com |

| Synthesis of pyridine glycosides | Traditional heating | Solvent-free, rapid procedure | Environmentally friendly, efficient. | nih.gov |

| Condensation for nitropyridine carbamates | Not specified | Efficient condensation | Provides efficient access to novel scaffolds. | epa.gov |

Palladium-Catalyzed Coupling Reactions in Pyridine Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds, offering a versatile platform for the synthesis of substituted pyridines. researchgate.net These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide straightforward methods for creating Csp²-Csp², Csp²-Csp, and Csp²-N bonds, which are fundamental to building complex pyridine derivatives. researchgate.net

Common palladium-catalyzed reactions applicable to pyridine synthesis include the Suzuki, Stille, Heck, and Sonogashira reactions for C-C bond formation, and the Buchwald-Hartwig amination for C-N bond formation. researchgate.netresearchgate.net These reactions typically involve an oxidative addition of an organohalide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or migratory insertion of an alkene or alkyne (in Heck and Sonogashira reactions), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. orgsyn.org

In the context of synthesizing precursors to this compound, palladium-catalyzed reactions could be employed to construct the initial 3,5-disubstituted pyridine skeleton. For instance, a Suzuki coupling could be used to introduce a substituent at the 3- or 5-position of a pre-functionalized pyridine ring. The reactivity of the halogen leaving groups in these reactions generally follows the order: I > Br > OTf >> Cl > F. orgsyn.org

A study on the palladium-catalyzed aromatic coupling of 4-methylpyridine (B42270) to form 4,4′-dimethyl-2,2′-bipyridine provided evidence that the reaction is catalyzed by palladium(II), with oxygen acting as the oxidative agent. mdpi.com However, catalyst deactivation was observed, likely due to the depletion of palladium(II) oxide and poisoning by the product or by-products. mdpi.com Such deactivation is a critical consideration in the practical application of these methods.

Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization

| Reaction Name | Bond Formed | Key Reactants | Catalyst System (Typical) | Reference |

| Suzuki Coupling | C-C | Organoborane, Organohalide | Pd(0) complex, Base | orgsyn.org |

| Stille Reaction | C-C | Organotin, Organohalide | Pd(0) complex | researchgate.net |

| Heck Reaction | C-C | Alkene, Organohalide | Pd(0) complex, Base | orgsyn.org |

| Sonogashira Coupling | C-C (alkyne) | Terminal alkyne, Organohalide | Pd(0) complex, Cu(I) salt, Base | researchgate.net |

| Buchwald-Hartwig Amination | C-N | Amine, Organohalide | Pd(0) complex, Base | researchgate.net |

Regioselectivity and Stereochemical Considerations in Synthetic Routes

The synthesis of specifically substituted pyridines like this compound is highly dependent on achieving the correct regioselectivity. The inherent electronic properties of the pyridine ring, with its electron-deficient character, influence the position of incoming substituents during both electrophilic and nucleophilic substitution reactions.

One of the significant challenges in pyridine functionalization is controlling the position of substitution. For instance, traditional Minisci-type alkylations often result in mixtures of regioisomers. Current time information in Bangalore, IN. To address this, methods involving blocking groups have been developed to direct functionalization to a specific carbon atom. A notable example is the use of a maleate-derived blocking group to achieve selective C-4 alkylation of pyridines. Current time information in Bangalore, IN.chemicalbook.com

The generation of highly reactive intermediates like pyridynes offers a unique pathway for the adjacent regioselective double functionalization of the pyridine ring. google.com However, the chemistry of pyridynes can be complicated by a lack of regioselectivity. rdd.edu.iq Strategies to control the regioselectivity of 3,4-pyridynes have been developed, utilizing proximal halide or sulfamate (B1201201) substituents to perturb the pyridyne distortion and direct nucleophilic attack. rdd.edu.iq For example, a C2 amide has been used to direct attack to the C4 position of a pyridyne intermediate. rdd.edu.iq

A direct synthetic route to this compound would likely involve the reduction of a precursor such as 3-cyano-5-nitropyridine or 3-formyl-5-nitropyridine oxime. The synthesis of such precursors requires regioselective nitration of a 3-substituted pyridine. The nitration of pyridines can be challenging, often requiring harsh conditions and leading to mixtures of isomers. ntnu.no A modified procedure for the nitration of pyridines using dinitrogen pentoxide in an organic solvent followed by treatment with sodium bisulfite has been developed to improve the synthesis of 3-nitropyridines. ntnu.no

Once the 3,5-disubstituted pyridine precursor is obtained, the final step would be the reduction of the functional group at the 3-position to a methanamine group. For example, the reduction of a cyano group to a primary amine can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) or chemical reductants like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com The choice of reducing agent is crucial to avoid the reduction of the nitro group. Selective reduction of a nitro group in the presence of other reducible functionalities is a common challenge in organic synthesis. commonorganicchemistry.com

A study detailing the synthesis of a corrosion inhibitor, 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium, explicitly utilizes this compound as a starting material in a one-pot reaction with formaldehyde (B43269) and hydrogen sulfide. rdd.edu.iq This confirms the utility of this compound as a building block in further chemical transformations.

Table 2: Potential Precursors and Reductive Transformations for the Synthesis of this compound

| Precursor | Functional Group at C3 | Potential Reducing Agent(s) | Key Considerations |

| 3-Cyano-5-nitropyridine | Cyano (-CN) | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C), LiAlH₄ | Chemoselectivity to avoid reduction of the nitro group. commonorganicchemistry.com |

| 3-Formyl-5-nitropyridine | Aldehyde (-CHO) | Reductive amination (e.g., NaBH₃CN, H₂) | Formation of an imine intermediate followed by reduction. |

| 5-Nitro-nicotinamide | Amide (-CONH₂) | LiAlH₄, Borane complexes | Strong reducing agents are typically required. |

Stereochemical considerations are generally not a primary concern in the synthesis of this compound itself, as it is an achiral molecule. However, if this compound were to be used in the synthesis of a chiral target molecule, the stereochemistry of subsequent reactions would be of paramount importance.

Chemical Reactivity and Transformation Studies of 5 Nitropyridin 3 Yl Methanamine

Reactivity of the Pyridine (B92270) Core and Substituents

The pyridine ring in (5-Nitropyridin-3-YL)methanamine is rendered significantly electron-deficient by the presence of the nitro group. This electronic feature is a primary determinant of its reactivity.

Nucleophilic Attacks on the Nitropyridine System

The nitro group strongly activates the pyridine ring towards nucleophilic attack. nih.gov This is a common characteristic of nitropyridine systems, where the electron-withdrawing nature of the nitro group facilitates the addition of nucleophiles. While direct nucleophilic substitution on the pyridine ring of this compound itself is not extensively documented in the provided results, related chemistries of nitropyridines suggest that such reactions are plausible. For instance, in 3-nitro-5-halopyridines, the nitro group has been shown to be more susceptible to nucleophilic substitution than the halogen at position 5. nih.gov Furthermore, the introduction of a nitro group into a pyridine ring is a known strategy to facilitate its functionalization through reactions with various nucleophiles, including those based on sulfur, nitrogen, and oxygen. nih.gov

The presence of polar functional groups like the nitro group can make organic compounds effective corrosion inhibitors by facilitating their adsorption onto metal surfaces. rdd.edu.iq

Transformations of the Methanamine Moiety

The methanamine group, being a primary amine, is a key site for a variety of chemical transformations. It can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. evitachem.com One notable reaction involves a one-pot domino reaction where this compound reacts with formaldehyde (B43269) and hydrogen sulfide, followed by the addition of benzyl chloride, to form 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium. rdd.edu.iq This transformation highlights the reactivity of the methanamine moiety in forming new heterocyclic structures.

Nitro Group Reductions and Subsequent Aminopyridine Chemistry

The reduction of the nitro group is a pivotal transformation, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.com This fundamentally alters the chemical nature of the pyridine ring, making it more susceptible to electrophilic substitution.

The reduction of aromatic nitro compounds to primary amines is a well-established and significant reaction in organic synthesis. masterorganicchemistry.comwikipedia.org This transformation can be achieved through various methods, including catalytic hydrogenation over catalysts like palladium, platinum, or Raney nickel, or by using reducing metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comwikipedia.org The reduction proceeds through nitroso and hydroxylamine intermediates. nih.gov In the context of nitropyridines, this reduction is crucial for the synthesis of biologically active aminopyridines. For example, the reduction of 2-methyl-5-nitropyridine can be catalyzed by a nitroreductase. google.com While specific conditions for the reduction of this compound are not detailed in the provided search results, the general principles of nitro group reduction are directly applicable.

The resulting aminopyridine can then be used in a variety of subsequent reactions. The amino group is highly activating and directs electrophilic aromatic substitution to the ortho and para positions. masterorganicchemistry.com

Derivatization and Functionalization Strategies

The primary amine of the methanamine moiety and the potential for a reduced nitro group provide ample opportunities for derivatization and the construction of more complex molecular architectures.

Formation of Amides, Carbamates, and Ureas

The primary amine of this compound is readily acylated to form amides, a common strategy for introducing diverse substituents. This reactivity is fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Carbamates can be synthesized from amines through various methods, including reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates or through a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org Another approach involves the reaction of amines with dialkyl carbonates. researchgate.net

Urea derivatives can be formed from amines and are a significant class of compounds with biological activity. nih.gov For instance, 1-methyl-3-(5-nitropyridin-2-yl) urea has been synthesized from 2-chloro-5-nitropyridine (B43025) through a multi-step nucleophilic reaction. researchgate.net

The table below summarizes some of the derivatization reactions of the methanamine moiety.

| Derivative | Reagent/Method | Reference |

| Amides | Acylating agents | General knowledge |

| Carbamates | O-alkyl S-(pyridin-2-yl)carbonothiolates | organic-chemistry.org |

| Carbamates | Amine, CO2, halide | organic-chemistry.org |

| Carbamates | Dialkyl carbonates | researchgate.net |

| Ureas | Isocyanates or other carbonyl sources | researchgate.net |

Cyclization Reactions leading to Polyheterocyclic Frameworks

The reactive functionalities of this compound and its derivatives can be exploited in cyclization reactions to generate polyheterocyclic systems. For example, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, substituted with a nitropyridine group, with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles. nih.gov

| Starting Material | Reagent/Conditions | Product | Reference |

| 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones (with nitropyridine) | Triethylamine | Imidazo[1,2-a]pyridines and indoles | nih.gov |

| 5-Nitropyridin-2(1H)-one | Hydrazine hydrate | (1H-Pyrazol-3-yl)acetohydrazide | researchgate.net |

| N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides | Heat | Polycyclic structures | researchgate.net |

Rearrangement Reactions and Structural Reorganization

While classical rearrangement reactions of this compound are not extensively documented in scientific literature, studies on closely related compounds highlight the potential for significant structural reorganization through domino reactions. One such notable transformation involves the reaction of this compound with formaldehyde and hydrogen sulfide in a one-pot synthesis to form a novel heterocyclic compound, 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium. evitachem.com This process, characterized by a cascade of reactions, demonstrates a profound structural reorganization of the initial aminomethyl pyridine framework.

The reaction proceeds through a series of transformations within a single reaction vessel, indicating a domino sequence where the product of one reaction becomes the substrate for the next. evitachem.com The initial step involves the reaction of this compound with formaldehyde and hydrogen sulfide. This is followed by the addition of benzyl chloride, which leads to the final complex dithiazinane structure. evitachem.com The formation of the 1,3,5-dithiazinane ring represents a significant structural alteration, effectively reorganizing the atoms of the initial reactants into a more complex, polycyclic system.

The characterization of the resulting product, 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium, was confirmed using various spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and GC-Mass spectrometry. evitachem.com This transformation underscores the reactivity of the aminomethyl group and its capacity to participate in complex, multi-step reorganizations.

Table 1: Reaction Parameters for the Synthesis of 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium

| Reactant | Molar Ratio | Reagent | Reaction Time (Initial Stirring) | Temperature (Initial Stirring) | Reaction Time (Final) | Temperature (Final) |

|---|---|---|---|---|---|---|

| This compound | 1 | 36% Formaldehyde | 1 hr | 0 ℃ | 8 hrs | 40 ℃ |

| Hydrogen Sulfide | 3 | Benzyl Chloride | ||||

| Formaldehyde | 3 |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of (5-Nitropyridin-3-YL)methanamine. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons and carbon atoms within the molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the aminomethyl group. The chemical shifts, reported in parts per million (ppm), are influenced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring. pdx.edudu.edusigmaaldrich.com

Aromatic protons in similar pyridine derivatives typically appear in the downfield region of the spectrum, often between 7.0 and 9.0 ppm. rsc.orgresearchgate.net The specific positions of the protons on the 5-nitropyridine ring (H-2, H-4, and H-6) will have distinct chemical shifts and coupling patterns due to their unique electronic environments. The methylene (B1212753) protons of the methanamine group (-CH₂NH₂) would be expected to resonate at a higher field compared to the aromatic protons, likely in the range of 3.5 to 4.5 ppm. researchgate.net The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (Pyridine) | ~9.0 - 9.2 | Singlet or Doublet |

| H-4 (Pyridine) | ~8.5 - 8.7 | Doublet or Triplet |

| H-6 (Pyridine) | ~8.8 - 9.0 | Singlet or Doublet |

| -CH₂- (Methanamine) | ~3.8 - 4.2 | Singlet |

| -NH₂ (Amine) | Variable | Broad Singlet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the electronegative nitro group and the ring nitrogen. du.eduhmdb.ca

The carbon atoms of the pyridine ring are expected to resonate in the range of 120-160 ppm. chemicalbook.com The carbon atom attached to the nitro group (C-5) would likely be found at the lower end of this range due to the strong deshielding effect. The carbon of the aminomethyl group (-CH₂) would appear at a much higher field, typically between 40 and 50 ppm. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to correlate the proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Pyridine) | ~150 - 155 |

| C-3 (Pyridine) | ~130 - 135 |

| C-4 (Pyridine) | ~145 - 150 |

| C-5 (Pyridine) | ~140 - 145 |

| C-6 (Pyridine) | ~155 - 160 |

| -CH₂- (Methanamine) | ~40 - 50 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound (C₆H₇N₃O₂). rsc.org The calculated monoisotopic mass of this compound is approximately 153.0538 atomic mass units. HRMS can confirm this exact mass, providing strong evidence for the compound's identity and elemental composition. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple a separation method with mass spectrometric detection. bldpharm.combldpharm.com These methods are invaluable for assessing the purity of a sample of this compound by separating it from any impurities before it enters the mass spectrometer. nih.govrjptonline.orgsemanticscholar.orgresearchgate.net

The mass spectrometer then provides a mass spectrum for the pure compound. The fragmentation pattern observed in the mass spectrum, generated by the ionization process, offers clues about the compound's structure. For this compound, characteristic fragmentation would likely involve the loss of the nitro group (NO₂) or the aminomethyl group (CH₂NH₂), leading to specific fragment ions that can be used to confirm the structure. nih.govmdpi.com

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing the vibrational modes of its chemical bonds. The resulting spectrum is unique to the molecule and can be used for identification and to confirm the presence of specific functional groups. mdpi.com

For this compound, the IR spectrum would show characteristic absorption bands corresponding to:

N-H stretching of the amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching of the pyridine ring, usually found around 3000-3100 cm⁻¹.

Asymmetric and symmetric N-O stretching of the nitro group, which are strong bands typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

C=C and C=N stretching of the pyridine ring, appearing in the 1600-1400 cm⁻¹ region.

N-H bending of the amine group, typically around 1650-1580 cm⁻¹.

These characteristic vibrational frequencies provide a rapid and non-destructive method for confirming the presence of the key functional groups within the this compound molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural components.

The primary amine (-NH₂) group would typically exhibit symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Additionally, an N-H scissoring (bending) vibration is anticipated around 1590-1650 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (-CH₂-) group are expected to appear just below 3000 cm⁻¹.

The nitro group (-NO₂) is a strong infrared absorber, and its presence would be clearly indicated by two prominent bands: an asymmetric stretching vibration typically found between 1500-1560 cm⁻¹ and a symmetric stretching vibration in the 1345-1385 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

A study on 2-amino-5-nitropyridine (B18323) pentaborate showed N-H stretching vibrations around 3398 cm⁻¹ and C-H group vibrations at 3197 cm⁻¹. researchgate.net The C=C and N-H bending vibrations for this related molecule were observed in the range of 1468-1399 cm⁻¹. researchgate.net For 2-amino-3-methyl-5-nitropyridine, theoretical and experimental studies have also been conducted, providing a basis for comparison.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1590 - 1650 |

| Methylene (-CH₂) | C-H Stretch | < 3000 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule during vibrations. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for non-polar and symmetric vibrations.

For this compound, the symmetric stretching vibration of the nitro group, which can be weak in the IR spectrum, would be expected to produce a strong signal in the Raman spectrum. The breathing modes of the pyridine ring are also typically strong in Raman spectra. A spectroscopic investigation of 4-nitro(pyridine N-oxide) utilized Surface-Enhanced Raman Scattering (SERS) to study its adsorption and reaction on silver nanoparticles, highlighting the utility of this technique for pyridine derivatives. psu.edu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the nitropyridine chromophore.

Nitropyridine derivatives typically exhibit strong absorption bands in the UV region. For instance, 3-nitropyridine (B142982) shows a spectrum with absorption between 225 and 325 nm. nist.gov The presence of the aminomethyl group may cause a slight shift in the absorption maxima (a solvatochromic effect) compared to the parent nitropyridine. A study on 4-nitropyridine (B72724) N-oxide found its solvatochromic effect to be in the long-wavelength ultraviolet region (330-355 nm). researchgate.net The absorption characteristics can be influenced by the solvent polarity.

Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected Absorption Region (nm) |

| Nitropyridine | π → π* | ~250 - 350 |

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Currently, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD). A crystallographic study would reveal the planarity of the pyridine ring, the geometry of the nitro group relative to the ring, and the conformation of the methanamine side chain. It would also elucidate the hydrogen bonding network and crystal packing, which are crucial for understanding the solid-state properties of the compound. While direct data is unavailable, crystallographic studies on related pyridine derivatives provide insights into the expected structural features. researchgate.net

Computational and Theoretical Investigations of 5 Nitropyridin 3 Yl Methanamine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT is a widely used computational method to investigate the electronic structure of many-body systems. This approach would be central to understanding the fundamental properties of (5-Nitropyridin-3-YL)methanamine.

Geometrical Optimization and Conformational Analysis

This step would involve calculating the most stable three-dimensional structure of the molecule, identifying its bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's stability and its tendency to participate in chemical reactions. A smaller energy gap generally suggests higher reactivity.

Vibrational Frequency Calculations and Experimental Spectroscopic Correlation

Theoretical vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. These predicted spectra can then be compared with experimental data to confirm the molecular structure. This process often involves scaling the calculated frequencies to better match experimental values.

Analysis of Electron Density Distribution and Intermolecular Interactions

This analysis helps to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its electrostatic potential and how it might interact with other molecules. This is crucial for understanding non-covalent interactions.

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling can be employed to study the step-by-step process of chemical reactions involving the target molecule. This includes identifying transition states and calculating activation energies to understand reaction kinetics and thermodynamics.

In Silico Prediction of Molecular Parameters Influencing Reactivity

Various molecular descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be calculated to predict the reactivity of the molecule under different conditions.

While the framework for such a computational study is well-established, the specific data and detailed research findings for this compound are not present in the available search results. The scientific community has applied these methods to a wide range of pyridine (B92270) derivatives, but this specific compound appears to be an area awaiting exploration. Therefore, a comprehensive article on the computational and theoretical investigations of this compound cannot be generated at this time due to the lack of specific research on this molecule.

Applications As a Versatile Synthetic Building Block in Diverse Chemical Fields

Precursor in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the amine and nitro groups, combined with the electronic characteristics of the pyridine (B92270) ring, makes (5-Nitropyridin-3-YL)methanamine an ideal starting point for the synthesis of more complex heterocyclic structures. Nitropyridines, in general, are recognized as convenient and readily available precursors for a vast range of both monocyclic and polynuclear heterocyclic systems that exhibit diverse biological activities. nih.gov

The aminomethyl group of this compound provides a nucleophilic handle for elaboration into a variety of novel pyridine-based compounds. A notable example is its use in a one-pot, multi-component reaction to synthesize the novel heterocyclic compound 5-benzyl-5-((5-nitropyridin-3-yl)methyl)-1,3,5-dithiazinan-5-ium (BNPD). nih.gov This reaction showcases the amine's ability to participate in the formation of new carbon-nitrogen and carbon-sulfur bonds, leading to a more complex molecular architecture containing oxygen, nitrogen, and sulfur heteroatoms. nih.gov

Furthermore, the broader class of nitropyridines serves as a cornerstone in the synthesis of numerous bioactive molecules. For instance, various substituted nitropyridines are key starting materials for producing potent inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov These syntheses often involve nucleophilic substitution of other groups on the pyridine ring, coupling reactions, and eventual modification or reduction of the nitro group, demonstrating a common strategy where the nitropyridine core is elaborated into a final, functional molecule. nih.gov

The functional groups of this compound are well-suited for participating in cyclization reactions to form fused-ring systems, which are common motifs in pharmaceuticals and materials science. Fused heterobicyclic systems are of significant interest in medicinal chemistry due to their broad spectrum of physiological activities. researchgate.net The amino group can act as a nucleophile in intramolecular reactions to close a new ring onto the pyridine scaffold.

Methodologies for creating fused pyridine rings often start with appropriately substituted pyridines, such as those containing amino and halo functionalities. For example, strategies like the Ullmann reaction have been used to achieve double C-N bond coupling to form fused β- and δ-carbolines from dibromopyridines. bldpharm.com Similarly, starting from 2-chloro-3-nitropyridine, a related compound, it is possible to synthesize fused systems like 2-isopropyl-1,4-dihydropyrido[2,3-b]pyrazin-2(3H),3-dione. bldpharm.com These established synthetic routes highlight the potential of this compound to be integrated into complex, multi-ring scaffolds, where the aminomethyl group could be a key component in the annulation of a new heterocyclic ring.

Role in the Synthesis of Pharmacophore Substructures for Chemical Libraries

In the field of drug discovery, the pyridine ring is considered a "privileged structural motif" due to its presence in numerous approved drugs. nih.gov this compound serves as an excellent scaffold for generating pharmacophore substructures for chemical libraries, which are collections of diverse compounds used in high-throughput screening to identify new drug leads.

The utility of nitropyridines as precursors for bioactive compounds is extensive. They have been used to synthesize:

Anticoagulant Drugs : (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids were designed as potent and selective inhibitors of Factor IXa. nih.gov

Anticancer Agents : The reaction of 2-amino-5-nitropyridine (B18323) with other reagents has yielded nitropyridine-linked 4-arylidenethiazolidin-4-ones with anticancer properties. nih.gov

Antimicrobial Agents : A variety of antimicrobial agents have been derived from (pyridin-2-yl)piperazine, which can be synthesized from 2-chloro-5-nitropyridine (B43025). nih.gov

The synthesis of these diverse molecular classes from a common nitropyridine starting point illustrates the role of this scaffold in building chemical libraries. By systematically modifying the amine and nitro groups and performing substitutions on the pyridine ring, a large number of distinct compounds can be generated for screening against various biological targets.

Intermediate in the Development of Functional Materials

Beyond its applications in life sciences, this compound is a valuable intermediate for creating functional materials, where its structural features contribute to specific material properties such as corrosion inhibition and the formation of porous crystalline structures.

Organic compounds containing heteroatoms (like nitrogen and oxygen) and π-electrons, such as those in aromatic rings, are often effective corrosion inhibitors because these features facilitate adsorption onto metal surfaces. nih.gov The structure of this compound, with its amine, nitro group, and pyridine ring, makes it an ideal candidate for developing such inhibitors.

A detailed study demonstrated this application through the synthesis of 5-benzyl-5-((5-nitropyridin-3-yl) methyl)-1,3,5-dithiazinan-5-ium (BNPD) from this compound. nih.gov BNPD was investigated as a corrosion inhibitor for N-80 carbon steel in high-salinity water, simulating conditions in oil fields. The results showed that BNPD acts as a mixed-type inhibitor, with its effectiveness increasing with concentration. nih.gov The inhibitor molecules adsorb onto the steel surface through both physical and chemical interactions, providing a protective layer. nih.gov

Table 1: Performance of BNPD as a Corrosion Inhibitor

| Technique | Concentration (mg/dm³) | Inhibition Efficiency (%) |

| Weight Loss (WL) | 80 | 91.14 |

| Electrochemical Impedance Spectroscopy (EIS) | 80 | 93.60 |

| Potentiodynamic Polarization (PP) | 80 | 93.46 |

| Data sourced from a study on N-80 carbon steel in saline water at 308K. nih.gov |

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of the ligand is crucial for determining the final structure and properties of the MOF. The nitrogen atom in the pyridine ring and potentially the oxygen atoms of the nitro group in this compound make it a suitable candidate to act as a ligand for coordinating with metal centers.

The principle has been demonstrated with structurally similar molecules. For example, 3-nitro-4-(pyridin-4-yl)benzoic acid, another nitropyridine derivative, has been successfully used as a ligand to build three novel MOFs with different topologies using cadmium(II) and nickel(II) ions. The resulting frameworks exhibited interesting photoluminescent properties. In another study, copper and zinc complexes were synthesized using (5-nitropyridin-2-yl)imine ligands, further showing the capacity of nitropyridine moieties to coordinate with metals and form complex structures. nih.gov These examples strongly suggest the potential of this compound and its derivatives to serve as functional ligands in the design and synthesis of novel MOFs.

Future Research Directions and Emerging Challenges

Development of Green and Sustainable Synthetic Routes

The conventional synthesis of pyridine (B92270) and its derivatives often involves methods that raise environmental concerns, such as the use of harsh reagents and the generation of significant waste. nih.govnih.gov Consequently, a primary focus of future research is the development of green and sustainable synthetic pathways for (5-Nitropyridin-3-YL)methanamine.

The principles of green chemistry, such as atom economy, the use of renewable resources, and energy efficiency, are central to this endeavor. biosynce.com Researchers are actively exploring novel catalytic systems and environmentally benign reaction media to minimize the environmental footprint of the synthesis. rsc.orgresearchgate.net For instance, one-pot multicomponent reactions under microwave irradiation have shown promise in producing pyridine derivatives with high yields and short reaction times, offering a more sustainable alternative to traditional methods. acs.orgnih.gov The use of recyclable catalysts, such as β-cyclodextrin, in aqueous media further highlights the shift towards eco-friendly processes. mdpi.com

Future work will likely involve:

Catalyst Development: Designing highly efficient and recyclable catalysts, potentially based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents. semanticscholar.org

Solvent Selection: Expanding the use of green solvents like water, ethanol, or supercritical fluids to replace hazardous organic solvents. rsc.org

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, improve safety, and facilitate scalable, sustainable production.

A comparison of traditional versus emerging green synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Feature | Traditional Methods | Green/Sustainable Methods |

| Reagents | Often stoichiometric and hazardous | Catalytic and less toxic |

| Solvents | Typically volatile organic compounds | Water, ethanol, solvent-free |

| Energy Input | Often requires high temperatures and long reaction times | Microwave-assisted, ambient conditions |

| Waste Generation | High | Minimized (high atom economy) |

| Scalability | Can be challenging and hazardous | More amenable to safe scale-up (e.g., flow chemistry) |

Exploration of Novel Chemical Transformations and Catalytic Methods

The inherent reactivity of this compound, stemming from its nitro and amino functionalities, provides a fertile ground for discovering novel chemical transformations. The nitro group can be reduced to an amino group, which, along with the existing aminomethyl group, opens pathways to a variety of di-functionalized pyridines.

Future research is expected to concentrate on:

Selective Functionalization: Developing catalytic methods for the selective transformation of one functional group in the presence of the other. For example, palladium catalysts have been found to be effective for the reduction of cyanopyridines to aminomethylpyridines with minimal dehalogenation, a challenge in similar systems. google.com

C-H Activation: Exploring direct C-H functionalization of the pyridine ring to introduce new substituents without the need for pre-installed leaving groups, thereby improving step economy.

Asymmetric Catalysis: Designing chiral catalysts to synthesize enantiomerically pure derivatives, which is crucial for many pharmaceutical applications.

Photoredox Catalysis: Utilizing visible light to drive unique chemical transformations under mild conditions, potentially accessing novel chemical space.

The development of new catalytic methods will be instrumental in expanding the library of accessible derivatives from this compound.

Integration of Advanced Analytical and Computational Techniques

A deeper understanding of the structure-property relationships of this compound and its derivatives is paramount for their rational design and application. The integration of advanced analytical and computational techniques is crucial in this regard.

Spectroscopic and Crystallographic Analysis: Techniques such as 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structures of synthesized compounds. researchgate.net Single-crystal X-ray diffraction provides definitive structural information in the solid state.

Computational Modeling: Quantum chemical methods, like Density Functional Theory (DFT), can be employed to predict molecular properties, reaction mechanisms, and spectroscopic data. This computational insight can guide experimental efforts by identifying promising synthetic targets and reaction pathways.

The synergy between experimental data and computational predictions will accelerate the discovery and optimization of molecules derived from this compound.

Broadening the Scope of Applications as a Multi-Purpose Synthon

This compound is a valuable synthon, or building block, for creating more complex molecules. While its use in medicinal chemistry is established, its potential in other fields is an exciting area for future research. nih.govresearchgate.netiaea.org

Emerging application areas include:

Medicinal Chemistry: The nitropyridine motif is found in compounds with a wide range of biological activities, including potential inhibitors for various enzymes and receptors. nih.gov For instance, derivatives have been explored as potential anticancer agents and urease inhibitors. researchgate.netnih.gov

Materials Science: The electron-deficient nature of the nitropyridine ring makes it an interesting component for organic electronic materials, such as those used in light-emitting diodes (OLEDs) or solar cells.

Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amino group can act as ligands to bind metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. nih.gov

Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. nih.gov Derivatives of this compound could be screened for potential agrochemical applications.

The continued exploration of this versatile synthon is expected to yield novel molecules with significant societal benefits.

Q & A

Q. What are the recommended synthetic routes for (5-Nitropyridin-3-YL)methanamine, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:

- Nitro-group introduction : Nitration of pyridine derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions .

- Amination : Reductive amination or substitution reactions using ammonia or protected amines. For example, catalytic hydrogenation (H₂/Pd-C) can reduce intermediates while preserving the nitro group .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) ensure high purity (>95%). Monitor via TLC and HPLC .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer: The nitro group enhances electron-withdrawing effects, increasing susceptibility to hydrolysis under basic conditions. To assess stability:

- pH Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and HPLC .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in anhydrous solvents to prevent nitro-group reduction .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm amine proton (δ 1.5–2.5 ppm) and aromatic nitro-group positioning .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169.05) .

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained. Compare bond angles/distances with DFT calculations .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density at the amine and nitro groups. Predict sites for Suzuki-Miyaura coupling (e.g., bromine substitution at pyridine C-2) .

- Molecular Docking : Simulate interactions with palladium catalysts to identify steric/electronic barriers. Compare with experimental yields from Pd(OAc)₂/XPhos systems .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Perform in vitro assays (e.g., IC₅₀ in cancer cell lines) with standardized protocols (24–72 hr exposure, MTT assay).

- Meta-Analysis : Use tools like RevMan to aggregate data, accounting for variables (e.g., solvent DMSO concentration, cell passage number) .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can the compound’s nitro group be leveraged for selective functionalization in drug design?

Methodological Answer:

- Nitro Reduction : Catalytic transfer hydrogenation (e.g., HCOONH₄/Pd-C) converts nitro to amine, enabling conjugation with fluorophores or biotin for target identification .

- Click Chemistry : Azide-alkyne cycloaddition at the amine group post-nitro reduction. Monitor reaction efficiency via LC-MS .

Q. What are the best practices for assessing toxicity in preclinical models?

Methodological Answer:

- In Vitro Screening : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity (LD₅₀) and genotoxicity (Comet assay) .

- In Vivo Models : Administer doses (1–100 mg/kg) in rodents, monitoring hematological and histological parameters over 28 days. Compare with positive controls (e.g., cisplatin) .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Their Purification

| Intermediate | Synthesis Step | Purification Method | Purity (%) |

|---|---|---|---|

| 5-Nitropyridine-3-carbaldehyde | Nitration/Oxidation | Column Chromatography | 92 |

| This compound | Reductive Amination | Recrystallization | 98 |

Q. Table 2: Stability Data Under Accelerated Conditions

| Condition | pH | Temperature (°C) | Degradation (%) at 7 Days |

|---|---|---|---|

| Acidic | 2 | 25 | <5 |

| Neutral | 7 | 37 | 10 |

| Basic | 12 | 25 | 35 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.